N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide
Description
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a 2-oxoimidazolidine core linked via a carboxamide group to a (2,5-dimethylfuran-3-yl)methyl substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize fused nitrogen-oxygen heterocycles. However, specific biological activities or industrial uses remain underexplored in the available literature.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(8(2)17-7)6-13-11(16)14-4-3-12-10(14)15/h5H,3-4,6H2,1-2H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTZCQUJRUULEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)N2CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, such as 2,5-hexanedione, under acidic conditions.
Substitution with Dimethyl Groups: The furan ring is then substituted with dimethyl groups using methylating agents like methyl iodide in the presence of a base.
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by reacting the dimethylfuran derivative with an appropriate amine and carbonyl compound under controlled conditions.
Coupling Reaction: Finally, the furan and imidazolidine rings are coupled through a condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the imidazolidine ring.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (hereafter termed Compound A for clarity) . Key differences are outlined below:
The imidazolidine core in the target compound enables more flexible hydrogen-bonding configurations compared to the rigid pyrazole ring in Compound A.
Intermolecular Interactions and Stability
Compound A forms trans-dimers via O–H···N hydrogen bonds, generating R₂²(8) ring motifs, and stabilizes its crystal lattice through N–H···O and C–H···π interactions . In contrast, the target compound’s carboxamide likely participates in N–H···O and C=O···H–N bonds, favoring layered or helical packing patterns. The dimethylfuran substituent in both compounds introduces steric hindrance, reducing π-π stacking efficiency but enhancing thermal stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(2,5-Dimethylfuran-3-YL)methyl]-2-oxoimidazolidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
The compound features a furan ring substituted with two methyl groups and an imidazolidine ring. The synthesis typically involves several key steps:
- Formation of the Furan Ring : Synthesized through cyclization of precursors like 2,5-hexanedione under acidic conditions.
- Substitution with Dimethyl Groups : Achieved using methylating agents such as methyl iodide.
- Formation of the Imidazolidine Ring : Involves reacting the dimethylfuran derivative with an amine and carbonyl compound.
- Coupling Reaction : Final condensation reaction to yield the target compound.
2.1 Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
2.2 Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration.
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of the compound, researchers found that it significantly inhibited the growth of Staphylococcus aureus in a dose-dependent manner. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects in a rodent model of arthritis. Treatment with this compound resulted in reduced swelling and pain compared to control groups, indicating its therapeutic potential in managing inflammatory diseases.
5. Conclusion
This compound shows promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. Ongoing research is necessary to fully elucidate its mechanisms and therapeutic applications.
Q & A
Basic: What are the critical factors in optimizing the synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide?
The synthesis involves multi-step protocols requiring precise control of:
- Temperature : Exothermic reactions (e.g., coupling steps) may require cooling to prevent side reactions like decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic reactivity for carboxamide bond formation, while ethers (THF) are used for acid-sensitive intermediates .
- Catalysts : Amide coupling agents (e.g., HATU, EDC) improve yields in carboxamide formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry of the dimethylfuran and imidazolidine moieties. Key signals include furan methyl protons (δ 2.1–2.4 ppm) and imidazolidine carbonyl carbons (δ 165–170 ppm) .
- IR spectroscopy : Stretching bands for amide C=O (1680–1700 cm) and furan C-O (1250–1300 cm) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns .
Advanced: How does structural modification of the furan or imidazolidine ring affect biological activity?
- Furan substituents : Adding electron-withdrawing groups (e.g., nitro) to the furan ring enhances antimicrobial activity (e.g., against S. aureus) but reduces solubility. Methyl groups improve metabolic stability .
- Imidazolidine modifications : Replacing the 2-oxo group with thioxo increases enzyme inhibition (e.g., acetylcholinesterase IC from 12 µM to 8 µM) but may introduce toxicity .
- Hybrid analogs : Introducing pyridine or thiazole rings (e.g., replacing furan) alters target selectivity, as seen in MurA enzyme inhibitors .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
- Assay standardization : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase IC ranging from 5–20 µM) arise from differences in assay pH, substrate concentration, or enzyme sources. Use WHO-recommended protocols for reproducibility .
- Structural verification : Batch-to-batch purity variations (e.g., residual solvents) can skew results. Validate compound integrity via NMR and elemental analysis before testing .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?
- Enzyme inhibition : The imidazolidine carbonyl forms hydrogen bonds with catalytic residues (e.g., Ser203 in acetylcholinesterase), while the dimethylfuran engages in hydrophobic interactions with active-site pockets .
- Antimicrobial action : The compound disrupts bacterial membrane integrity via furan-thiophene interactions, as shown in time-kill assays against E. coli .
Advanced: What in silico strategies are effective for predicting SAR or metabolic pathways?
- Molecular docking : AutoDock Vina or Schrödinger Glide models predict binding modes with targets like MurA (PDB: 1UAE). Focus on RMSD values <2.0 Å for reliable predictions .
- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (~70%), while ProTox-II flags potential hepatotoxicity from imidazolidine metabolites .
Basic: How should stability and solubility be managed during experimental workflows?
- Storage : Store at –20°C in amber vials to prevent photodegradation of the furan ring. Lyophilization improves long-term stability .
- Solubility : Use DMSO for stock solutions (50–100 mM). For aqueous assays, dilute to ≤1% DMSO with PBS (pH 7.4) to avoid solvent interference .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
- Cytotoxicity screening : Use HEK293 or HepG2 cells for initial toxicity profiling (MTT assays). LC values <10 µM warrant structural optimization .
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxides from furan oxidation). Introduce electron-withdrawing groups to block metabolic hotspots .
Advanced: How are structural analogs designed to enhance target specificity?
- Bioisosteric replacement : Replace the furan with thiophene (improves Gram-negative activity) or pyridine (enhances CNS penetration) .
- Linker optimization : Shortening the methylene spacer between furan and imidazolidine reduces off-target effects in kinase assays .
Basic: What are the compound’s key physicochemical properties influencing experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
